Diprotin B is a tripeptide composed of the amino acids Valine, Proline, and Leucine. [, ] It acts as a competitive inhibitor of Dipeptidyl Peptidase IV (DPPIV), an enzyme implicated in various biological functions, including glucose metabolism and immune regulation. [, ] Due to its inhibitory activity against DPPIV, Diprotin B serves as a valuable tool in studying the enzyme's role in various physiological processes and exploring its therapeutic potential for conditions like Type 2 diabetes. []
Diprotin B is classified as a peptide and specifically categorized under inhibitors of serine proteases. Its primary function is to inhibit DPP-IV, an enzyme that plays a crucial role in glucose homeostasis by inactivating incretin hormones.
The synthesis of Diprotin B can be achieved through various methods, including:
Diprotin B has a well-defined molecular structure characterized by its dipeptide composition. The molecular formula is CHNO, and its molecular weight is approximately 224.27 g/mol.
Diprotin B primarily participates in enzymatic reactions where it acts as an inhibitor:
The mechanism of action for Diprotin B involves competitive inhibition of DPP-IV:
Diprotin B exhibits several notable physical and chemical properties:
Diprotin B has several significant scientific applications:
Diprotin B (Val-Pro-Leu, VPL) functions as a competitive inhibitor of DPP-IV (EC 3.4.14.5), leveraging its substrate-like structure to occupy the enzyme's catalytic site. The catalytic triad of DPP-IV—comprising Ser630, Asp708, and His740—is strategically positioned at the interface of an α/β-hydrolase domain and an 8-bladed β-propeller domain [1] [9]. This architecture creates a hydrophobic S1 specificity pocket formed by residues Tyr666, Tyr662, Val711, Val656, Tyr631, and Trp659, optimized to accommodate proline or alanine at the penultimate (P1) position of substrates [2] [5].
Diprotin B binds such that its N-terminal valine engages the Glu205-Glu206 "double-Glu motif" on a short helix of the β-propeller domain through electrostatic interactions. Simultaneously, the central proline residue anchors into the S1 hydrophobic pocket, while the C-terminal leucine extends toward solvent-exposed regions with minimal enzyme interactions [1] [7]. This binding traps DPP-IV in a catalytically inactive state by mimicking the tetrahedral intermediate of substrate hydrolysis, as evidenced in crystallographic studies of related inhibitors [1] [9].
Table 1: Key Structural Features of DPP-IV Relevant to Diprotin B Binding
Feature | Residues/Region | Role in Diprotin B Binding |
---|---|---|
Catalytic Triad | Ser630, Asp708, His740 | Nucleophilic attack prevention |
S1 Specificity Pocket | Tyr666, Tyr662, Val711 | Proline stabilization (P1 position) |
Double-Glu Motif | Glu205, Glu206 | N-terminal valine recognition |
Access Portal | β-Propeller/hydrolase interface | Substrate/inhibitor entry pathway |
While both diprotins share the Xaa-Pro-Yaa tripeptide backbone critical for DPP-IV inhibition, their amino acid substitutions confer distinct binding kinetics and residue-specific interactions:
Table 2: Comparative Inhibition Profiles of Diprotins
Parameter | Diprotin A (Ile-Pro-Ile) | Diprotin B (Val-Pro-Leu) | Reference |
---|---|---|---|
IC₅₀ (μM) | 3.9 ± 1.0 | 15.8 ± 2.1 | [7] |
Binding Affinity (ΔG, kcal/mol) | -8.2 | -7.1 | [2] |
Key Residue Interactions | Strong S2 extensive subsite; optimized E205/E206 salt bridge | Moderate S2 interactions; solvent-exposed P3 | [2] [9] |
Diprotin B's selectivity for DPP-IV over other prolyl oligopeptidases (e.g., fibroblast activation protein) stems from its exploitation of substrate gating mechanisms. DPP-IV possesses a unique side opening between its β-propeller and hydrolase domains, allowing elongated peptides like Diprotin B (but not bulky proteins) to access the catalytic cavity [9]. This contrasts with structurally related enzymes (e.g., prolyl oligopeptidase), which exclusively use a narrow β-propeller tunnel for substrate entry [9].
Mutagenesis studies highlight that residues Glu205-Glu206 are indispensable for dipeptide substrate recognition, but Diprotin B retains partial activity even in E205A/E206A mutants. This suggests compensatory interactions with Arg125 and Asn710, which stabilize the peptide backbone via hydrogen bonding to carbonyl groups [2]. Additionally, the hydrophobic S1 subsite imposes strict limitations: replacement of proline with non-cognate residues (e.g., glutamate) ablates inhibition, underscoring the necessity of proline’s cyclic structure for optimal docking [2] [4].
Water molecules within DPP-IV’s active site play dual roles as competitive occupiers of the substrate cavity and as H-bond mediators during inhibitor binding. Neutron crystallography studies reveal that the unliganded S1 pocket contains 5–7 water molecules with suboptimal H-bonding networks (average: 2 bonds/water), rendering them thermodynamically "unhappy" relative to bulk solvent [10]. Upon Diprotin B binding, four water molecules are displaced from the S1 pocket and Glu205-Glu206 cleft, contributing favorably to binding entropy (ΔS ≈ +12 cal·mol⁻¹·K⁻¹) [10].
The remaining waters reorganize into a high-affinity network:
Table 3: Water Displacement Energetics in DPP-IV–Diprotin B Binding
Parameter | Unliganded State | Diprotin B Bound | Energetic Contribution |
---|---|---|---|
Waters in S1 Pocket | 7 | 3 | Favorable entropy change |
Average H-Bonds/Water | 2.0 | 3.3 | Enhanced enthalpy |
ΔS of Binding (cal·mol⁻¹·K⁻¹) | - | +12 ± 3 | Net entropy gain |
Mobility (RMSF, Å) | 1.8 | 1.1 | Reduced flexibility |
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